4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline
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Overview
Description
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline is a chlorinated derivative of phenol. Its chemical formula is C12H6Cl4O2, and it has a molecular weight of 323.99 g/mol. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Preparation Methods
The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves the chlorination of phenol derivatives. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the toxic nature of the reagents and products involved .
Chemical Reactions Analysis
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved may include oxidative stress and disruption of membrane integrity.
Comparison with Similar Compounds
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline can be compared with other chlorinated phenol derivatives such as:
2,4-Dichlorophenol: Similar in structure but lacks the additional chlorine atoms and the methylaniline group.
2,4,5-Trichlorophenol: Contains an additional chlorine atom compared to this compound.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylaniline group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
832734-07-3 |
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Molecular Formula |
C13H9Cl4NO |
Molecular Weight |
337.0 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H9Cl4NO/c1-18-11-5-8(15)9(16)6-13(11)19-12-3-2-7(14)4-10(12)17/h2-6,18H,1H3 |
InChI Key |
QOMSWRILWAGNBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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